molecular formula C12H12BrN B129340 5-bromo-1,2,3,4-tetrahydrocarbazole CAS No. 78863-98-6

5-bromo-1,2,3,4-tetrahydrocarbazole

Cat. No.: B129340
CAS No.: 78863-98-6
M. Wt: 250.13 g/mol
InChI Key: ZOMBRBLFIFOTGG-UHFFFAOYSA-N
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Description

Overview of the Tetrahydrocarbazole Scaffold: Structural Significance and Research Interest

The 1,2,3,4-tetrahydrocarbazole (B147488) (THCz) framework is a tricyclic aromatic structure, which consists of a pyrrole (B145914) ring fused with a benzene (B151609) ring on one side and a cyclohexane (B81311) ring on the other. wjarr.comwjarr.com This unique arrangement confers a "privileged scaffold" status upon it, meaning it is a molecular structure that is recurrently found in a multitude of natural products and pharmacologically active compounds. wjarr.com The tetrahydrocarbazole ring system is a core component of many naturally occurring alkaloids and other biologically significant molecules. jetir.org

The research interest in the THCz scaffold is largely driven by the wide array of biological activities exhibited by its derivatives. These compounds have been investigated for numerous potential therapeutic applications, including as antibacterial, antifungal, anticancer, anti-inflammatory, and antipsychotic agents. wjarr.comwjarr.comresearchgate.net The versatility of the THCz structure allows for chemical modifications at various positions, enabling chemists to fine-tune its properties and develop new compounds for specific biological targets. wjarr.com The most common and historically significant method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with cyclohexanone (B45756). wjarr.comwjarr.comorgsyn.org Numerous variations of this method, including microwave-assisted and catalyst-based approaches, have been developed to improve yields and efficiency. wjarr.comresearchgate.netresearchgate.net

Importance of Halogenated Carbazole (B46965) Derivatives in Synthetic Chemistry and Materials Science

The introduction of halogen atoms—such as bromine, chlorine, or iodine—onto the carbazole framework significantly influences the molecule's physical and chemical properties. rsc.org Halogenation can alter the electronic distribution within the molecule, which in turn affects its intermolecular interactions, crystal packing, and photophysical characteristics. rsc.org Specifically, halogen substitution has been shown to have a considerable impact on the solid-state fluorescence of carbazole derivatives. rsc.org While the parent carbazole can be strongly fluorescent, the introduction of heavier halogens often leads to a reduction in fluorescence efficiency due to the "heavy atom effect". rsc.org

In the realm of materials science, the carbazole core is extensively used in the development of optoelectronic materials, such as those for organic light-emitting diodes (OLEDs). rsc.orgmagtech.com.cn Carbazole-based compounds are typically good hole-transporting materials due to their electron-donating nature. magtech.com.cn Halogenation provides a tool to modify the electronic properties, such as the HOMO and LUMO energy levels, which is crucial for designing efficient materials for electronic devices. rsc.orgresearchgate.net Furthermore, halogenated carbazoles are important precursors in synthetic chemistry, where the halogen atom can serve as a handle for further functionalization through various cross-coupling reactions. researchgate.net The study of polyhalogenated carbazoles (PHCZs) is also of environmental interest, as these compounds have been detected in marine environments, with seawater chlorination being a potential source of their formation. nih.gov

Specific Academic Research Focus on 5-Bromo-1,2,3,4-tetrahydrocarbazole and its Derivatives

This compound is primarily recognized in academic research as a valuable synthetic intermediate. clearsynth.com Its structure combines the tetrahydrocarbazole scaffold with a bromine atom at a specific position on the benzene ring, making it a versatile starting material for creating more elaborate molecules. The bromine atom can be readily substituted or used as a reactive site in palladium-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups. researchgate.net

Research has demonstrated the utility of this bromo-derivative in targeted synthetic pathways. For instance, methods have been developed for the C-H functionalization of the tetrahydrocarbazole core, and having a bromine substituent can influence the regioselectivity of these reactions or serve as a complementary reactive site. chim.itnih.gov One specific example from the literature is the synthesis of N-protected 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, which showcases the chemical manipulation of the nitrogen atom of the bromo-substituted tetrahydrocarbazole. rsc.org

Derivatives of bromo-tetrahydrocarbazoles have also been synthesized and studied. For example, the synthesis of 4-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile has been reported, highlighting how the bromo-tetrahydrocarbazole core can be linked to other chemical moieties. nih.gov These studies underscore the role of this compound as a foundational element for building a diverse library of complex heterocyclic compounds for further investigation in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₂BrN
CAS Number 78863-98-6 clearsynth.com
Molecular Weight 250.14 g/mol
Synonyms 5-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Category Synthetic Intermediate clearsynth.com

Interactive Data Table: Selected Research Findings on Tetrahydrocarbazole Derivatives

Research FocusKey FindingReference
Synthesis The Fischer indole synthesis is the most common method for preparing the tetrahydrocarbazole scaffold. wjarr.comwjarr.com
Biological Activity Tetrahydrocarbazole derivatives show a broad spectrum of pharmacological activities, including antifungal and antibacterial properties. wjarr.comnih.govrsc.org
Materials Science Halogen substitution significantly influences the solid-state fluorescence and intermolecular interactions of carbazole derivatives. rsc.org
Synthetic Utility Bromo-substituted tetrahydrocarbazoles are valuable intermediates for creating more complex molecules via C-H functionalization and cross-coupling reactions. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBRBLFIFOTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 1,2,3,4 Tetrahydrocarbazole

Strategies for Constructing the 1,2,3,4-Tetrahydrocarbazole (B147488) Core

The formation of the fundamental 1,2,3,4-tetrahydrocarbazole structure is the initial and critical phase in the synthesis of its 5-bromo derivative. Several classical and modified cyclization strategies are employed to achieve this, each with its own mechanistic nuances and applicability to substituted precursors.

Modified Fischer Indole (B1671886) Synthesis for Brominated Precursors

The Fischer indole synthesis is a cornerstone in the preparation of the tetrahydrocarbazole scaffold. wjarr.com This method traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wjarr.comijarsct.co.in For the synthesis of 5-bromo-1,2,3,4-tetrahydrocarbazole, this reaction is adapted to use brominated starting materials.

The synthesis commences with the condensation of a brominated phenylhydrazine, specifically (4-bromophenyl)hydrazine, with cyclohexanone (B45756). This reaction, typically carried out in a suitable solvent like glacial acetic acid, yields the corresponding phenylhydrazone intermediate. orgsyn.org The formation of this intermediate is a crucial step that sets the stage for the subsequent cyclization.

The reaction can be represented as follows:

(4-Bromophenyl)hydrazine + Cyclohexanone → (4-Bromophenyl)hydrazone of Cyclohexanone

This initial condensation is an example of the formation of a substituted imine (Schiff's base) and is a well-established reaction in organic chemistry. ncert.nic.in

The pivotal step in the Fischer indole synthesis is the acid-catalyzed cyclization of the phenylhydrazone intermediate. youtube.com This process is initiated by the protonation of the hydrazone, which then tautomerizes to an enamine. youtube.com The reaction proceeds through a wjarr.comwjarr.com-sigmatropic rearrangement, a key electrocyclic reaction, leading to the formation of a new carbon-carbon bond. youtube.com Subsequent elimination of ammonia (B1221849), facilitated by the acid catalyst, results in the formation of the aromatic indole ring fused to the cyclohexane (B81311) ring, yielding the tetrahydrocarbazole structure. youtube.com The use of strong acids like glacial acetic acid, often in combination with others like trifluoroacetic acid, can accelerate the cyclization.

The general mechanism can be outlined as:

Protonation of the phenylhydrazone.

Tautomerization to the corresponding enehydrazine.

A wjarr.comwjarr.com-sigmatropic rearrangement.

Rearomatization of the benzene (B151609) ring.

Cyclization and elimination of an ammonia molecule to form the pyrrole (B145914) ring.

In the synthesis of this compound from (4-bromophenyl)hydrazine, the position of the bromine atom on the starting phenylhydrazine dictates the regiochemistry of the final product. The bromine at the para-position of the phenylhydrazine ensures the formation of the 5-bromo isomer of tetrahydrocarbazole.

Optimizing the yield of this reaction involves careful control of reaction conditions such as temperature, reaction time, and the choice and concentration of the acid catalyst. For instance, the use of a mixture of glacial acetic acid and trifluoroacetic acid has been shown to be effective. The use of solid acid catalysts, such as K-10 montmorillonite (B579905) clay, under microwave irradiation has also been reported to give high yields for the synthesis of unsubstituted 1,2,3,4-tetrahydrocarbazole, a technique that could potentially be applied to brominated systems. wjarr.com

Table 1: Reaction Parameters and Yields for Tetrahydrocarbazole Synthesis

Starting Materials Catalyst/Solvent Method Reaction Time Yield (%) Reference
Phenylhydrazine, Cyclohexanone Glacial Acetic Acid Reflux 2 hours 76-85 orgsyn.org
Phenylhydrazine, Cyclohexanone Glacial Acetic Acid / Trifluoroacetic Acid (1:3) Ultrasound Irradiation 15-120 minutes 98
Phenylhydrazine, Cyclohexanone K-10 Montmorillonite Clay / Methanol Microwave Irradiation 3 minutes 96 wjarr.com

Adaptation of Borsche-Drechsel Cyclization for Bromo-substituted Intermediates

The Borsche-Drechsel cyclization is another powerful method for synthesizing tetrahydrocarbazoles. wikipedia.org It involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikipedia.org This reaction is mechanistically similar to the Fischer indole synthesis. wikipedia.org For the synthesis of this compound, the starting material would be the pre-formed cyclohexanone (4-bromophenyl)hydrazone. The cyclization is typically induced by strong acids such as sulfuric acid. researchgate.net

While the Borsche-Drechsel method is a viable pathway, the Fischer indole synthesis is often preferred due to its one-pot nature, where the hydrazone is formed in situ. ijarsct.co.in

Direct Bromination Techniques for 1,2,3,4-Tetrahydrocarbazole

Direct bromination of 1,2,3,4-tetrahydrocarbazole offers a straightforward route to introduce a bromine atom. However, controlling the position of bromination (regioselectivity) is a key challenge. Both free radical and electrophilic bromination methods have been explored to achieve this.

Site-Selective Free Radical Bromination Using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent for free-radical bromination, particularly at allylic and benzylic positions due to the stability of the resulting radicals. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of 1,2,3,4-tetrahydrocarbazole, the benzylic positions adjacent to the aromatic ring are potential sites for radical bromination.

The choice of solvent and reaction conditions plays a critical role in directing the outcome of bromination with NBS. While NBS is commonly used for allylic and benzylic bromination in non-polar solvents like carbon tetrachloride (CCl₄) under radical initiation (e.g., light or AIBN), its reactivity can be steered towards electrophilic aromatic substitution under different conditions. wikipedia.orgyoutube.com For instance, the use of polar solvents can favor electrophilic attack on the electron-rich aromatic ring.

Research on the bromination of aralkyl ketones using NBS has shown that the solvent can dictate the site of bromination. In methanol, α-bromination of the ketone is favored, whereas in acetonitrile, nuclear bromination (on the aromatic ring) is predominant for substrates with activating groups. nih.gov This highlights the principle that solvent choice can significantly influence the regioselectivity of NBS bromination.

The specific bromination patterns resulting from the reaction of 1,2,3,4-tetrahydrocarbazole with NBS would need to be determined through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques would allow for the unambiguous identification of the position of the bromine atom on the tetrahydrocarbazole scaffold, confirming whether substitution occurred on the aliphatic or aromatic part of the molecule.

Electrophilic Bromination Strategies for Aromatic Ring Functionalization

Electrophilic aromatic bromination is a fundamental method for introducing bromine onto an aromatic ring. nih.gov For 1,2,3,4-tetrahydrocarbazole, the aromatic ring is activated towards electrophilic substitution by the nitrogen atom.

N-Bromosuccinimide can also act as an electrophilic brominating agent, especially for electron-rich aromatic compounds. wikipedia.org The use of NBS in polar solvents like dimethylformamide (DMF) has been shown to result in highly para-selective bromination of activated aromatic compounds. wikipedia.org Furthermore, the regioselectivity of electrophilic bromination can be influenced by catalysts. For example, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org The development of regioselective electrophilic aromatic bromination is a high priority in synthetic chemistry due to the utility of aryl bromides in cross-coupling reactions. nih.gov

When using NBS for the electrophilic bromination of activated aromatic compounds in acetonitrile, high para-selectivity with respect to the most activating group is often observed. nih.gov If the para position is blocked, bromination typically occurs at the ortho position. nih.gov

Catalytic and Emerging Synthetic Approaches

Modern synthetic chemistry has seen a rise in the use of metal-catalyzed reactions to form complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Annulation Reactions Involving Bromo-Substituted Anilines

Palladium-catalyzed reactions are powerful tools for the synthesis of carbazole (B46965) derivatives. One strategy involves the condensation of an aniline (B41778) with a cyclohexanone derivative, followed by a palladium-catalyzed cyclization.

A review of synthetic methods for 1,2,3,4-tetrahydrocarbazoles highlights a palladium-catalyzed approach starting from 2-bromo-4,6-dimethylaniline (B183183) and cyclohexane-1,3-dione. researchgate.net The initial condensation yields a bromoenaminone, which then undergoes an intramolecular cyclization catalyzed by tetrakis(triphenylphosphine)palladium(0) to form the substituted tetrahydrocarbazole. researchgate.net This method demonstrates the utility of palladium catalysis in constructing the carbazole core from bromo-substituted precursors.

Another relevant palladium-catalyzed method involves the reaction of o-iodoanilines with cyclic ketones. For instance, the reaction of o-iodoaniline with cyclohexanone in the presence of a palladium acetate (B1210297) catalyst yields 1,2,3,4-tetrahydrocarbazole. orgsyn.org This reaction is highly regioselective and can be applied to various substituted anilines and cyclic ketones. orgsyn.org While this example uses an iodo-substituted aniline, the principle can be extended to bromo-substituted anilines, which are common substrates in palladium-catalyzed cross-coupling reactions.

The following table summarizes the key synthetic approaches discussed:

Method Reagents/Catalysts Key Features
Site-Selective Free Radical Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)Targets benzylic positions. wikipedia.orgyoutube.com
Electrophilic Aromatic Bromination N-Bromosuccinimide (NBS), Polar Solvent (e.g., DMF, MeCN)Targets the electron-rich aromatic ring, often with para-selectivity. wikipedia.orgnih.gov
Palladium-Catalyzed Annulation Bromo-substituted aniline, Cyclohexanone derivative, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Constructs the carbazole skeleton from precursors. researchgate.netorgsyn.org

Chemo- and Regioselective Tandem Heteroannulation Strategies

A significant advancement in the synthesis of complex carbazole structures is the development of modular, one-pot tandem reactions. acs.orgburleylabs.co.uknih.gov A particularly effective method is the sequential [3 + 2] heteroannulation strategy, which combines two distinct bond-forming processes catalyzed by palladium. nih.govresearchgate.net This approach provides a robust framework for preparing diverse tri- and tetracyclic carbazoles with high control over both chemoselectivity and regioselectivity. acs.orgchemrxiv.org

The process begins with a Pd(0)-catalyzed Buchwald-Hartwig amination, followed by a Pd(II)-catalyzed C/N-arylation, all within a single reaction vessel. nih.govresearchgate.net The initial C–N bond formation is optimized using specific ligand and base combinations, such as DavePhos and K₃PO₄, which have been shown to produce high yields of the intermediate secondary anilines. acs.orgresearchgate.net

Mechanistic studies have been crucial in understanding and controlling the reaction's selectivity. nih.govacs.org The chemoselectivity of the initial C-N coupling and the regioselectivity of the subsequent C-H activation step are governed by the electronic properties of the substrates and the precise catalytic cycle involving Pd(0) and Pd(II) species. nih.gov For instance, in the synthesis of tetracyclic carbazoles from heteroaryl bromides, the C-H activation step can be directed to a specific position, enabling the regioselective formation of the final product. acs.org This high degree of control is essential for the targeted synthesis of complex molecules. nih.gov

The versatility of this [3 + 2] heteroannulation strategy has been demonstrated through the synthesis of a range of carbazole derivatives, highlighting its potential for creating structurally diverse libraries of these compounds. acs.org

Table 1: Scope of the One-Pot [3 + 2] Heteroannulation for Tetracyclic Carbazole Synthesis acs.org
Aniline Substrate (1)Heteroaryl Bromide (6)Product (9)Yield (%)Ligand/Base
4-Methoxy-2-chloroaniline (1a)6-Bromoisoquinoline (6a)9a82HPCy₃BF₄ / K₃PO₄
2-Chloro-4-fluoroaniline (1b)6-Bromoisoquinoline (6a)9b75HPCy₃BF₄ / K₃PO₄
2-Chloro-4-(trifluoromethyl)aniline (1c)6-Bromoisoquinoline (6a)9c56HPCy₃BF₄ / K₃PO₄
4-Methoxy-2-chloroaniline (1a)5-Bromo-1,3-dihydroisobenzofuran (6e)9j41HPCy₃BF₄ / K₃PO₄

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving process efficiency. researchgate.netrsc.org This technology is particularly advantageous for the synthesis of tetrahydrocarbazoles, offering significant reductions in reaction time, increased product yields, and alignment with the principles of green chemistry by often minimizing solvent usage. researchgate.netmdpi.com

The Fischer indole synthesis, a classic method for preparing 1,2,3,4-tetrahydrocarbazoles from a phenylhydrazine and a cyclohexanone, is greatly enhanced by microwave irradiation. wjarr.com Conventional heating methods for this reaction are often tedious and time-consuming. researchgate.net In contrast, microwave heating can complete the reaction in minutes rather than hours, with yields often surpassing those of traditional methods. nih.gov For example, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using K-10 montmorillonite clay as a catalyst showed a yield of 96% in just 3 minutes under microwave irradiation, compared to 94% with conventional heating over a longer period. wjarr.com

The efficiency of MAOS stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional methods. mdpi.com This rapid energy transfer can lead to different reaction selectivities and higher purity of products. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydrocarbazole Derivatives wjarr.comresearchgate.net
CompoundMethodReaction TimeYield (%)
1,2,3,4-Tetrahydrocarbazole (1)Conventional (Clay Catalyst)N/A94
Microwave (Clay Catalyst)3 min96
N-(chloroacetyl)-1,2,3,4-tetrahydrocarbazole (1c)Conventional2-3 hr62
Microwave4 min81
N-(hydrazinoacetyl)-1,2,3,4-tetrahydrocarbazole (1c')Conventional4-5 hr59
Microwave4 min73.2

Zeolite-Catalyzed Synthesis of Substituted Tetrahydrocarbazoles (General Context)

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, high surface areas, and strong acidic sites, making them highly effective heterogeneous catalysts in a multitude of organic transformations. mdpi.commdpi.com Their use in the synthesis of substituted tetrahydrocarbazoles offers advantages such as high product selectivity, catalyst recyclability, and operational simplicity, contributing to more sustainable chemical processes. mdpi.com

In the context of tetrahydrocarbazole synthesis, zeolites are primarily used as solid acid catalysts for the Fischer indole reaction. researchgate.net Various types of zeolites, including H-ZSM-5, H-beta, H-mordenite, and H-Y, have been successfully employed to catalyze the condensation and subsequent cyclization of arylhydrazines with cyclohexanone. researchgate.net The catalytic activity and selectivity are influenced by the zeolite's specific framework topology, pore size, and the strength and distribution of its acid sites. mdpi.comyoutube.com

For example, the synthesis of 1,2,3,4-tetrahydrocarbazoles from various arylhydrazines and cyclohexanone in acetic acid has been studied using a range of zeolite catalysts. researchgate.net The yields of the resulting products were found to be dependent on the type of zeolite used, with H-beta and H-Y zeolites often showing high efficacy. researchgate.net The shape-selective nature of zeolites can also influence product distribution, as the reaction occurs within the confined space of the zeolite pores, potentially favoring the formation of specific isomers. mdpi.com The ability to modify zeolites, for instance by incorporating different metal ions, further expands their catalytic versatility. mdpi.comresearchgate.net

Table 3: Zeolite-Catalyzed Synthesis of Substituted Tetrahydrocarbazoles researchgate.net
Arylhydrazine ReactantZeolite CatalystProductYield (%)
PhenylhydrazineH-beta1,2,3,4-Tetrahydrocarbazole69
PhenylhydrazineH-Y1,2,3,4-Tetrahydrocarbazole68
o-TolylhydrazineH-beta8-Methyl-1,2,3,4-tetrahydrocarbazole52
o-TolylhydrazineH-Y8-Methyl-1,2,3,4-tetrahydrocarbazole50
p-TolylhydrazineH-beta6-Methyl-1,2,3,4-tetrahydrocarbazole65
p-TolylhydrazineH-Y6-Methyl-1,2,3,4-tetrahydrocarbazole64

Chemical Reactivity and Transformation Pathways of 5 Bromo 1,2,3,4 Tetrahydrocarbazole

Reactivity of the Bromine Substituent

The bromine atom at the C-5 position of the tetrahydrocarbazole ring serves as a versatile functional handle, primarily for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Diverse Functionalization

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on 5-bromo-1,2,3,4-tetrahydrocarbazole is a challenging transformation. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this molecule, the fused pyrrole (B145914) ring acts as an electron-donating group, which deactivates the ring for SNAr. Consequently, forcing conditions are generally required, and such reactions are less common than the cross-coupling pathways described below.

However, related transformations, such as the in-situ generation of an azide (B81097) from a benzylic bromide followed by a copper-catalyzed cycloaddition, demonstrate the principle of nucleophilic displacement of bromine, albeit on a different type of carbon center. nih.gov For aryl bromides like the title compound, achieving substitution with nucleophiles such as alkoxides or amines often necessitates the use of a metal catalyst, a process that is mechanistically distinct from classical SNAr and is categorized under cross-coupling reactions.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which provide powerful and reliable methods for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the unprotected N-H group in the pyrrole ring can sometimes complicate these reactions by interacting with the catalyst, but protocols have been developed to successfully couple similar N-H containing heterocycles. nih.govnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid. wikipedia.orglibretexts.org This reaction is highly effective for aryl bromides and tolerates a wide range of functional groups. For substrates similar to this compound, such as unprotected bromoindoles and bromoindazoles, successful Suzuki couplings have been reported under mild conditions. nih.gov These reactions typically employ a palladium catalyst with specialized phosphine (B1218219) ligands like SPhos or XPhos, which are effective for challenging substrates. nih.gov

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles The following data is based on reactions with analogous bromo-N-heterocyclic substrates and is representative of conditions applicable to this compound.

Boronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
5-Indoleboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O100~70-80 nih.gov
Phenylboronic acidP1 Precatalyst*K₃PO₄Dioxane / H₂O60>95 nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good libretexts.org

*P1 Precatalyst is a specific catalyst formulation mentioned in the cited literature for efficient coupling of N-H heterocycles. nih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgpitt.edu The reactivity of aryl halides in this reaction follows the general trend I > Br > Cl. organic-chemistry.org While copper-free conditions have been developed, the classic palladium/copper system remains robust. chemspider.com This method can be applied to synthesize 5-alkynyl-1,2,3,4-tetrahydrocarbazole derivatives, which are valuable intermediates in medicinal chemistry.

Interactive Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides These are general conditions widely applicable to aryl bromides and serve as a starting point for the functionalization of this compound.

Alkyne PartnerCatalyst SystemBaseSolventTemperatureReference
Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N) or Diisopropylamine (DIPA)THF or DMFRoom Temp. to 80°C wikipedia.orgpitt.edu
Terminal AlkynePdCl₂(PCy₃)₂ (Copper-free)Cs₂CO₃Dioxane100°C pitt.edu

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling aryl halides with a wide variety of primary and secondary amines. researchgate.net This reaction has been successfully applied to bromo-N-heterocycles, including those with unprotected N-H groups that are analogous to this compound. nih.govresearchgate.net The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, especially with less reactive amines or sterically hindered substrates.

Interactive Table 3: Examples of Buchwald-Hartwig Amination on Bromo-N-Heterocyles The following data illustrates the scope of the Buchwald-Hartwig amination with substrates similar to this compound.

Amine PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene10067 researchgate.net
Aniline (B41778)tBuBrettPhos PrecatalystLHMDSTHFRoom Temp.~80-90 nih.gov
CyclohexylaminetBuBrettPhos PrecatalystLHMDSTHFRoom Temp.~70-80 nih.gov
DiarylaminesPd(OAc)₂ / XantphosCs₂CO₃Toluene110Good researchgate.net

Chemical Transformations of the Tetrahydrocarbazole Ring System

Beyond the reactivity of the bromine substituent, the tetrahydrocarbazole core itself can undergo chemical transformations, most notably on the electron-rich benzene (B151609) moiety and the cyclohexene (B86901) portion of the ring system.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the tetrahydrocarbazole system is activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the activating pyrrole nitrogen and the deactivating bromine atom.

The pyrrole ring is a powerful activating group and directs incoming electrophiles to the positions ortho and para to the nitrogen atom, which correspond to the C-5 and C-7 positions. The bromine atom is a deactivating group but is an ortho, para-director, directing incoming electrophiles to the C-6 and C-8 positions.

Given these competing effects:

The powerful activating effect of the nitrogen strongly favors substitution at C-7 (since C-5 is blocked).

The directing effect of the bromine to C-6 is electronically plausible.

A detailed study on the nitration of the analogous tetrahydroquinoline system showed that the regioselectivity is highly dependent on the reaction conditions and whether the nitrogen is protonated or protected. nih.gov For the unprotected tetrahydrocarbazole, nitration is strongly predicted to occur at the C-7 position, driven by the dominant activating effect of the pyrrole nitrogen. The use of mild nitrating reagents, such as nitrocyclohexadienones, can help avoid side reactions and improve selectivity. rsc.org

Controlled Oxidation Reactions

The partially saturated cyclohexane (B81311) ring of the tetrahydrocarbazole system is susceptible to oxidation.

A notable transformation is the palladium-catalyzed C-H oxidation of the tetrahydrocarbazole scaffold. Research has shown that treating tetrahydrocarbazoles with a palladium(II) acetate (B1210297) catalyst and an oxidant like iodobenzene (B50100) diacetate in an alcohol solvent leads to the oxidation of the ring system. nih.gov This reaction provides a pathway to introduce functionality, such as alkoxy groups, onto the saturated portion of the molecule. The general method is applicable to various substituted tetrahydrocarbazoles and represents a modern approach to functionalizing otherwise unreactive C-H bonds. nih.gov While direct oxidation of the 5-bromo derivative is not explicitly detailed, the general methodology is expected to be applicable. nih.gov

Another oxidative pathway involves a photocatalyzed reaction with oxygen to form an intermediate hydroperoxide at the C-4a position, which can then be used in subsequent acid-catalyzed nucleophilic substitution reactions.

Molecular Iodine/DMSO-Mediated Oxidative Transformations

The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) serves as a versatile, efficient, and environmentally sustainable catalytic system for a range of oxidative transformations. rsc.org This system is recognized as a mild oxidative duo, providing a valuable alternative to metal-based catalysts in synthetic chemistry. rsc.orgrsc.org Its applications include chemoselective oxidation, dehydrogenation, and oxidative aromatization of various functional groups. rsc.orgwjarr.com

In the context of the tetrahydrocarbazole scaffold, the I₂/DMSO system is particularly effective for aromatization. This process involves the dehydrogenation of the tetrahydrocarbazole ring to yield the corresponding fully aromatic carbazole (B46965). The reaction mechanism generally involves an initial iodination step followed by a Kornblum oxidation, where DMSO acts as the terminal oxidant. wikipedia.org The hydrogen iodide (HI) generated during the reaction is re-oxidized by DMSO back to molecular iodine, allowing iodine to be used in catalytic amounts. wikipedia.orgtandfonline.com This methodology has been successfully applied to the oxidation of related heterocyclic systems, such as the conversion of tetrahydro indole-2,4-diones into 4-hydroxyisatin derivatives, demonstrating the system's utility in complex molecular settings. rsc.org

Reduction of the Carbonyl (if applicable in intermediates) and Aromatic Systems

During the synthesis of functionalized tetrahydrocarbazoles, intermediates containing carbonyl groups, such as 1-oxo-1,2,3,4-tetrahydrocarbazoles, are often generated. wjarr.comacs.org These carbonyl groups are amenable to standard reduction protocols to afford the corresponding hydroxyl derivatives or can be completely removed to yield the saturated carbon atom.

Furthermore, the carbocyclic ring system of 1,2,3,4-tetrahydrocarbazole (B147488) itself can undergo reduction under specific conditions. Research has shown that the tetrahydrocarbazole skeleton can be reduced electrolytically to form hexahydrocarbazole derivatives. rsc.org More extensive reduction to the corresponding dodecahydrocarbazole can be achieved through catalytic hydrogenation using metal catalysts. rsc.org These transformations highlight the flexibility of the tetrahydrocarbazole core, allowing for access to various saturation levels within the fused ring system.

Cycloaddition Reactions for Fused Ring System Construction

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are a cornerstone in synthetic organic chemistry for the construction of six-membered rings. In the chemistry of tetrahydrocarbazoles, these reactions are primarily employed as a powerful strategy for the initial synthesis of the tricyclic core, rather than for subsequent annulation to an existing tetrahydrocarbazole.

The most common approach involves the reaction of an electron-rich 2-vinylindole, acting as a four-atom (diene) component, with a suitable two-atom (dienophile) partner. rsc.org This method provides direct and often stereoselective access to complex and densely functionalized tetrahydrocarbazoles. Various dienophiles, including α,β-unsaturated aldehydes and ketones, N-phenylmaleimide, and methyl acrylate, have been successfully used. Modern variations of this strategy utilize Lewis acid catalysis, organocatalysis, or photoredox catalysis to achieve high levels of selectivity and to broaden the reaction scope to include otherwise unreactive partners. rsc.org For instance, an asymmetric dehydrogenative Diels-Alder reaction has been developed, providing chiral tetrahydrocarbazole derivatives with excellent enantioselectivity. These methods underscore the importance of cycloaddition as a fundamental tool for building the tetrahydrocarbazole scaffold itself.

Derivatization at the Pyrrole Nitrogen (N-9) Position

The pyrrole nitrogen (N-9) of the this compound scaffold is a key site for chemical modification, enabling the diversification of the core structure through alkylation, acylation, and the strategic use of protecting groups.

N-Alkylation and N-Acylation for Structure Diversification

N-Alkylation and N-acylation are fundamental transformations for introducing a wide array of substituents at the N-9 position, which is crucial for modulating the biological and material properties of the resulting compounds.

N-Alkylation: The classical method for N-alkylation involves the deprotonation of the indole (B1671886) nitrogen with a strong base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. acs.org One-pot, three-component protocols starting from an aryl hydrazine, a ketone, and an alkyl halide have also been developed for the rapid synthesis of N-alkylated tetrahydrocarbazoles. acs.org In certain substrates, selective N-alkylation can be challenging, but alternative strategies, such as the Buchwald coupling, have been employed to achieve the desired N-substituted products over potential O-alkylation in related systems.

N-Acylation: The introduction of an acyl group at the N-9 position is another common derivatization. An efficient and environmentally friendly solid-grind methodology has been reported for the N-acylation of 1,2,3,4-tetrahydrocarbazoles. This solvent-free method involves grinding the substrate with anhydrous potassium carbonate, followed by the addition of an acylating agent. The reaction proceeds rapidly and in high yields, as confirmed by the appearance of a strong carbonyl stretching band in the infrared spectrum and the disappearance of the N-H band.

Table 1: N-Acylation of 1,2,3,4-Tetrahydrocarbazoles using Solid Grind Methodology This interactive table summarizes reaction conditions and outcomes for the N-acylation of various tetrahydrocarbazoles.

Entry Tetrahydrocarbazole Substituent Acylating Agent Reaction Time (min) Yield (%) Reference
1 H Chloroacetyl chloride 15 85
2 6-Chloro Chloroacetyl chloride 20 82
3 6-Methyl Chloroacetyl chloride 15 88
4 6-Methoxy Chloroacetyl chloride 15 86
5 8-Methyl Chloroacetyl chloride 20 84
6 H Acetyl chloride 15 84
7 6-Chloro Acetyl chloride 20 80
8 6-Methyl Acetyl chloride 15 86

Nitrogen Protection and Deprotection Strategies

The temporary protection of the N-9 position is a critical step in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be installed, with their selection depending on the reaction conditions planned for subsequent steps.

Nitrogen Protection: Common methods for N-protection involve treating the 1,2,3,4-tetrahydrocarbazole with a base followed by an electrophile. For example, using sodium hydride (NaH) or n-butyllithium (n-BuLi) as the base in anhydrous THF, followed by reaction with an electrophile like dimethyl carbamoylchloride, allows for the synthesis of N-protected derivatives. Notably, this method has been explicitly used to prepare 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide.

Table 2: Methods for N-Protection of 1,2,3,4-Tetrahydrocarbazole This interactive table outlines different methods and electrophiles used for the protection of the N-9 position.

Method Base Electrophile Product Yield (%) Reference
A NaH Diphenyl carbamoylchloride N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide 83
A NaH Dimethyl carbamoylchloride N,N,-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide 36
A NaH Dimethyl carbamoylchloride 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide N/A

Deprotection Strategies: The removal of the protecting group is equally important. The choice of deprotection method must be orthogonal to other functional groups present in the molecule. For the commonly used tert-butoxycarbonyl (Boc) group, various deprotection conditions are available. Interestingly, while reagents like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) can deprotect N-Boc-imidazoles and pyrazoles, N-Boc protected indoles (and by extension, carbazoles) remain intact under these conditions. This highlights a potential selective deprotection strategy in molecules containing multiple N-heterocycles. Thermolytic removal at high temperatures is another reported method for cleaving the N-Boc group from indoles.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-bromo-1,2,3,4-tetrahydrocarbazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Interactions

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons in the molecule. Based on the analysis of closely related compounds, such as 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, we can predict the chemical shifts and coupling patterns for the target molecule. rsc.org

The protons on the tetrahydro- portion of the carbazole (B46965) ring (C1, C2, C3, and C4) will appear as multiplets in the upfield region of the spectrum, typically between 1.8 and 3.2 ppm. The protons at C1 and C4, being adjacent to the aromatic ring and the nitrogen-bearing carbon, respectively, are expected to show complex splitting patterns due to coupling with their neighbors. The protons at C2 and C3 would likely appear as a multiplet around 1.8-1.9 ppm.

The aromatic protons will resonate in the downfield region, generally between 7.0 and 7.5 ppm. The bromine atom at the C5 position will significantly influence the chemical shifts of the adjacent aromatic protons (H6 and H8). Specifically, the proton at C6 is expected to be a doublet of doublets, as is the proton at C8, with the proton at C7 appearing as a triplet. The NH proton of the indole (B1671886) ring is anticipated to appear as a broad singlet, typically downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1~3.1m
H-2~1.9m
H-3~1.9m
H-4~2.7m
H-6~7.3dd
H-7~7.0t
H-8~7.2dd
NHDownfieldbr s

Note: These are predicted values based on the analysis of similar compounds and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the 12 unique carbon atoms in the structure.

The aliphatic carbons (C1, C2, C3, and C4) will appear in the upfield region of the spectrum, typically between 20 and 40 ppm. The aromatic carbons will resonate in the downfield region, from approximately 110 to 140 ppm. The carbon atom attached to the bromine (C5) will have its chemical shift significantly influenced by the halogen's electronegativity and is expected to be found around 114 ppm. The quaternary carbons of the aromatic ring will also be identifiable in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~23
C-2~23
C-3~23
C-4~22
C-4a~110
C-4b~136
C-5~114
C-6~125
C-7~123
C-8~127
C-8a~136
C-9a~114

Note: These are predicted values based on the analysis of similar compounds and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between adjacent aliphatic protons (H1-H2, H2-H3, H3-H4) and between adjacent aromatic protons (H6-H7, H7-H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic and aliphatic C-H bonds, C=C bonds of the aromatic ring, and the C-Br bond.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2930-2850
C=C Aromatic Stretch~1600-1450
C-N Stretch~1300-1200
C-Br Stretch~700-500

The IR spectrum of a related compound, 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, shows characteristic peaks at 2930 cm⁻¹ (aliphatic C-H stretch) and in the aromatic region, which supports these predictions. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The molecular weight of this compound is 250.14 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁴N, and ⁷⁹Br).

The mass spectrum would show a molecular ion peak (M⁺) at m/z 250 and an M+2 peak of similar intensity at m/z 252, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would likely involve the loss of the bromine atom, leading to a significant peak at m/z 170. Other fragments could arise from the cleavage of the tetrahydro- ring. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula. For instance, the HRMS of 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide showed a (M+H)⁺ peak at 321.0589, which is consistent with its molecular formula. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a synthesized compound by providing its exact molecular mass. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, which allows for the determination of its elemental formula.

Table 1: Theoretical Exact Mass for Isotopologues of [M+H]⁺ of this compound

Isotopologue FormulaExact Mass (Da)
C₁₂H₁₃⁷⁹BrN⁺250.0277
C₁₂H₁₃⁸¹BrN⁺252.0256

This table presents the theoretical exact masses for the two major isotopologues of the protonated molecule, which would be the expected ions observed in an HRMS experiment under positive ionization mode. The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Chromatographic methods coupled with mass spectrometry are powerful techniques for separating components of a mixture and identifying them based on their mass spectra. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. While specific GC-MS data for this compound is not available, analysis of the parent compound, 1,2,3,4-tetrahydrocarbazole (B147488), shows characteristic fragmentation patterns. nih.gov For this compound, one would expect to observe the molecular ion peak and specific fragmentation patterns resulting from the loss of the bromine atom and fragmentation of the tetrahydrocarbazole ring system. This analysis is crucial for confirming the compound's structure and assessing its purity by detecting any volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique applicable to a wide range of compounds, including those that are not amenable to GC-MS. It is particularly useful for assessing the purity of a sample and can be used for preparative purification. While specific LC-MS studies on this compound are not detailed in the searched literature, the technique is widely used for the analysis of similar heterocyclic compounds. nist.gov An LC-MS analysis of this compound would provide its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, confirming its identity. This method is also highly sensitive for detecting non-volatile impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π-π* transitions of the aromatic carbazole system. The position of the bromine atom on the aromatic ring can influence the electronic structure and thus the absorption maxima (λ_max).

While the specific UV-Vis spectrum for this compound is not documented in the provided search results, the spectrum of the parent compound, 1,2,3,4-tetrahydrocarbazole, has been reported. nist.govnist.gov The introduction of a bromine atom, an auxochrome, onto the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetrahydrocarbazole due to the extension of the chromophore's conjugation through the lone pairs of electrons on the bromine atom.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

CompoundExpected λ_max (nm)Electronic Transition
This compoundShifted from parent compoundπ → π*

This table is predictive in nature, as specific experimental data for this compound was not found. The expected shift is based on general principles of UV-Vis spectroscopy where halogen substitution on an aromatic ring typically results in a red shift of the absorption bands.

Computational and Theoretical Studies of 5 Bromo 1,2,3,4 Tetrahydrocarbazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the ideal method to probe the intricacies of 5-bromo-1,2,3,4-tetrahydrocarbazole.

Molecular Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The tetrahydro- portion of the carbazole (B46965) ring introduces conformational flexibility. Different chair and boat-like conformations of the six-membered ring, as well as the relative orientation of the bromine atom, would be investigated to identify the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.53C1-C2-C3111.5
C4-C4a1.51C4-C4a-N9125.1
C5-Br1.90C4-C5-Br119.8
N9-C8a1.38C5-C6-C7120.2

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. For this compound, the analysis would reveal how the bromine substituent and the tetrahydro-ring influence the electron distribution and reactivity compared to the parent carbazole.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap4.62

Reaction Mechanism Elucidation: Transition State Identification and Energy Barriers

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, such as electrophilic substitution or N-alkylation, computational methods can identify the structures of transition states—the high-energy intermediates between reactants and products. By calculating the energy barriers associated with these transition states, one can predict the feasibility and kinetics of a reaction, providing a detailed, step-by-step understanding of the transformation process.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by computing the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of experimental signals.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm, C5-H)7.457.42
¹³C NMR (δ, ppm, C5)115.2114.9
IR Frequency (cm⁻¹, N-H stretch)34203415
IR Frequency (cm⁻¹, C-Br stretch)680675

Electron Density Analysis: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electron density, translating the complex wave function into a more intuitive picture of bonding. NBO analysis partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantification of donor-acceptor interactions (hyperconjugation) between filled and empty orbitals, which are key to understanding molecular stability and reactivity. For this compound, NBO analysis would detail the nature of the C-Br bond, the hybridization of the atoms, and the delocalization of the nitrogen lone pair electrons into the aromatic system.

Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are attractive to nucleophiles. For this compound, the MEP surface would highlight the electronegative bromine atom and the nitrogen atom's lone pair as regions of negative potential, and the hydrogen atom on the nitrogen as a region of positive potential.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, including optical switching, data storage, and frequency conversion. The NLO response of an organic molecule is intrinsically linked to its electronic structure, particularly the ease of electron delocalization (intramolecular charge transfer, ICT) between electron-donating (D) and electron-accepting (A) moieties, often connected by a π-conjugated system (a D-π-A architecture).

While specific experimental or theoretical NLO data for this compound is scarce, we can analyze its structure to predict its potential. The tetrahydrocarbazole core can act as an electron donor. The bromine atom at the 5-position of the aromatic ring is an electron-withdrawing group due to its electronegativity, which can influence the electronic distribution and enhance the dipole moment of the molecule.

Theoretical investigations on other brominated carbazole-based D-π-A dyes have shown that the introduction of a bromine atom can significantly impact optical properties. For instance, bromination has been found to cause a blueshift in UV-visible absorption spectra and increase the dihedral angles between molecular components, leading to a more non-planar structure. This increased non-planarity can be beneficial in reducing dye aggregation, which is a critical factor for materials used in applications like dye-sensitized solar cells.

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to compute key NLO-related parameters. These include the dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. For a molecule like this compound, DFT calculations would involve optimizing the molecular geometry and then computing the electronic properties. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is another crucial parameter; a smaller gap generally correlates with easier electronic transitions and potentially larger NLO effects.

A theoretical study on a different brominated compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, utilized DFT to investigate its structure and NLO properties, highlighting how computational methods can predict these characteristics. researchgate.net Similarly, studies on other carbazole derivatives have demonstrated their potential as NLO materials, with their properties being tunable through chemical modification. researchgate.net

Table 1: Predicted Influence of Bromine Substitution on Optical Properties of a Carbazole Scaffold

Property Predicted Effect of 5-Bromo Substitution Rationale
UV-vis Absorption Potential for a shift in absorption maxima The bromo group acts as an auxochrome, modifying the electronic transitions of the aromatic system.
Molecular Planarity Potential increase in non-planarity Steric hindrance from the bromine atom can alter the dihedral angles of the molecular structure. nih.gov
HOMO-LUMO Gap Likely decrease compared to the unsubstituted parent The electron-withdrawing nature of bromine can lower the LUMO energy level, narrowing the energy gap.

| Hyperpolarizability (β) | Potential for enhancement | The introduction of an electron-withdrawing group can increase intramolecular charge transfer, a key factor for NLO activity. |

This table is based on general principles and findings from related brominated carbazole systems, as direct data for this compound is not available.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction (Structure-Activity Relationship Basis)

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific biological target, typically a protein or enzyme. This prediction helps in understanding the basis of a molecule's biological activity and in establishing a Structure-Activity Relationship (SAR), which is fundamental to designing more potent and selective drugs.

The 1,2,3,4-tetrahydrocarbazole (B147488) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. wjarr.com Its derivatives have been investigated for a wide range of activities, including antimicrobial, anticancer, and antipsychotic effects. wjarr.com

Molecular docking simulations for various substituted 1,2,3,4-tetrahydrocarbazole derivatives have been performed to explore their therapeutic potential. For example, a study involving newly synthesized tetrahydrocarbazole derivatives investigated their interaction with the GlcN-6-P synthase enzyme, a target for antimicrobial agents. researchgate.net The results from such in silico studies show that these derivatives can fit well into the active site of the enzyme, with their binding affinity influenced by the nature and position of different substituents. researchgate.net

For this compound, a docking study would involve:

Defining the structure: The 3D structure of the molecule, including the bromine at position 5, the partially saturated cyclohexane (B81311) ring, and the N-H group on the pyrrole (B145914) ring.

Selecting a target: Based on the known activities of related compounds, potential targets could include bacterial enzymes, protein kinases, or receptors in the central nervous system.

Predicting interactions: The docking algorithm places the ligand into the active site of the target protein and calculates a binding score or energy. It also reveals the specific interactions, such as:

Hydrogen bonds: The N-H group of the carbazole ring can act as a hydrogen bond donor.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic interactions: The fused ring system provides a large hydrophobic surface that can interact with nonpolar amino acid residues.

π-π stacking: The aromatic part of the molecule can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A review on tetrahydrocarbazoles notes that bromo derivatives have been synthesized and that a dibromo-1,2,3,4-tetrahydrocarbazole showed antimicrobial activity, reinforcing the relevance of halogenated versions of this scaffold in medicinal chemistry. wjarr.com

Table 2: Docking Scores of Substituted Tetrahydrocarbazole Derivatives against GlcN-6-P Synthase (1XFF)

Compound Derivative (Substitution on Tetrahydrocarbazole) Binding Energy (kcal/mol)
6-chloro-N-(4-chlorophenyl) -7.5
6-chloro-N-(4-fluorophenyl) -7.4
6-fluoro-N-(4-chlorophenyl) -7.3
6-fluoro-N-(4-fluorophenyl) -7.3
6-chloro-N-(4-nitrophenyl) -7.2
N-(4-chlorophenyl) -7.1
N-(4-fluorophenyl) -7.0

Data adapted from a study on different tetrahydrocarbazole derivatives to illustrate the application of molecular docking. researchgate.net The specific docking performance of this compound would require a dedicated computational study.

These computational approaches provide a foundational understanding of the potential of this compound in both materials science and medicine. The insights gained from theoretical NLO studies can guide the synthesis of new optical materials, while molecular docking provides a rational basis for its exploration as a potential therapeutic agent.

Academic Applications and Emerging Research Directions for 5 Bromo 1,2,3,4 Tetrahydrocarbazole Derivatives

Role as Versatile Intermediates in Complex Organic Synthesis

The 5-bromo-1,2,3,4-tetrahydrocarbazole scaffold serves as a crucial intermediate in the construction of more complex molecular architectures. clearsynth.com The presence of the bromine atom offers a reactive handle for a variety of chemical transformations, making it a valuable building block for synthetic chemists.

Building Blocks for Advanced Heterocyclic Scaffolds and Chemical Libraries

The tetrahydrocarbazole core is a privileged structure found in numerous biologically active compounds and natural products. wjarr.comwjarr.com The bromo-derivative, in particular, allows for the introduction of diverse functional groups through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This capability enables the generation of extensive chemical libraries of novel heterocyclic compounds. These libraries are invaluable for high-throughput screening in drug discovery programs, allowing for the rapid identification of new lead compounds. The synthesis of complex heterocyclic systems, such as those containing fused rings or multiple heteroatoms, can be facilitated by leveraging the reactivity of the bromo-substituent. nih.gov

Precursors in the Design and Synthesis of Analogues of Natural Products

Many natural products with significant biological activities contain the carbazole (B46965) or tetrahydrocarbazole framework. The Fischer indole (B1671886) synthesis is a common and versatile method for preparing the tetrahydrocarbazole scaffold, which is a key component of many natural products. wjarr.comwjarr.com The bromo-substituted tetrahydrocarbazole serves as an excellent starting material for the synthesis of analogues of these natural products. By modifying the structure at the bromine position, chemists can systematically explore the structure-activity relationships of these natural products, potentially leading to the discovery of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry Research

The this compound moiety has been a focal point in medicinal chemistry for developing new therapeutic agents. The ability to readily modify the structure allows for detailed SAR studies, which are crucial for optimizing the biological activity of a compound. nih.gov

Rational Design of Derivatives for Receptor Ligand Studies (e.g., Serotonin (B10506) Receptors)

Derivatives of tetrahydrocarbazole have been investigated as ligands for various receptors, with a notable focus on serotonin (5-HT) receptors. nih.gov For instance, research has shown that N(9)-arylsulfonyl-9H-1,2,3,4-tetrahydrocarbazoles can act as potent 5-HT6 receptor antagonists. nih.gov The bromo-substituted analogue provides a strategic point for introducing different substituents to probe the binding pocket of the receptor. This rational design approach, guided by SAR data, can lead to the development of highly selective and potent ligands, which are essential tools for studying receptor function and for developing new drugs for neurological and psychiatric disorders. One study identified N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole as a high-affinity ligand, representing a new class of 5-HT6 antagonists. nih.gov

Exploration of Structural Modifications for Potential Antimicrobial Activity

Carbazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The bromine atom in this compound can be strategically utilized to enhance these properties. Researchers have synthesized various halogenated tetrahydrocarbazole derivatives and evaluated their efficacy against different bacterial and fungal strains. wjarr.comresearchgate.netwisdomlib.org For example, dibromo-1,2,3,4-tetrahydrocarbazole has shown antimicrobial activity. wjarr.com SAR studies in this area focus on how the position and nature of the halogen, as well as other substituents on the carbazole ring, influence the antimicrobial potency and spectrum of activity. Molecular docking studies have also been employed to understand the interactions between these compounds and microbial targets, such as the GlcN-6-P synthase enzyme. researchgate.netjournalijcar.org

Contributions to Materials Science Research

Beyond the biomedical field, carbazole derivatives are gaining attention in materials science due to their unique electronic and photophysical properties. These compounds have been explored for their use as photoconductors, semiconductors, and in light-emitting applications. wisdomlib.org The introduction of a bromine atom onto the tetrahydrocarbazole core can significantly modulate these properties. This functionalization allows for the fine-tuning of the material's electronic band gap, charge transport characteristics, and luminescence. Consequently, this compound derivatives are being investigated as potential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to create well-defined structures through synthetic chemistry makes these compounds promising candidates for the development of next-generation materials with tailored functionalities.

Investigation of Optoelectronic Properties of Carbazole-Based Materials

The optoelectronic properties of carbazole-based materials are at the heart of their utility in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a bromine atom at the 5-position of the 1,2,3,4-tetrahydrocarbazole (B147488) framework is a deliberate synthetic strategy to modulate these properties.

Research on brominated carbazole-based donor-π-acceptor (D–π–A) organic dyes has demonstrated that the position and degree of bromination significantly influence the material's electronic and optical characteristics. nih.gov For instance, the introduction of bromine atoms can lead to a blueshift in the UV-visible absorption and photoluminescence spectra. nih.gov This is often attributed to an increase in the dihedral angles between molecular moieties, which enhances the non-planarity of the dye molecules. nih.gov Such structural changes can be advantageous in preventing dye aggregation, a common issue that can quench fluorescence and hinder device performance. nih.gov

Furthermore, halogen substitution directly impacts the frontier molecular orbital energies (HOMO and LUMO). Studies on dihalogen-substituted carbazoles have shown that while the parent carbazole exhibits strong fluorescence, halogenated derivatives, particularly those with bromine and iodine, show a significant reduction in fluorescence efficiency in the solid state, a phenomenon attributed to the heavy atom effect. rsc.org However, this effect can also be harnessed to enhance intersystem crossing, which is beneficial for applications such as phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF).

The following table illustrates the potential effects of bromine substitution on the optoelectronic properties of a generic carbazole derivative, based on established trends.

PropertyEffect of Bromine SubstitutionRationale
HOMO/LUMO Energy Levels Generally loweredThe electron-withdrawing nature of bromine can stabilize the frontier molecular orbitals.
Energy Gap Can be tuned (increase or decrease)Dependent on the specific substitution pattern and molecular architecture. Bromination can alter molecular planarity, affecting conjugation length. nih.govnankai.edu.cn
Fluorescence Quantum Yield Often reduced in the solid stateThe heavy atom effect of bromine can promote intersystem crossing, quenching fluorescence. rsc.org
Hole Mobility Can be influencedChanges in molecular packing and intermolecular interactions due to the bulky bromine atom can affect charge transport pathways. bohrium.com

Development of Functional Organic Materials

The true potential of this compound lies in its role as a versatile building block for a wide array of functional organic materials. The bromine atom serves as a convenient synthetic handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. bohrium.com This allows for the attachment of a diverse range of functional groups, leading to the creation of materials with tailored properties for specific applications.

One of the most promising areas of application for carbazole derivatives is in hole-transporting materials (HTMs) for perovskite solar cells and OLEDs. The carbazole unit is known for its excellent hole-transporting capabilities and high thermal stability. bohrium.comrsc.org By modifying the this compound scaffold, it is possible to design novel HTMs. For example, copolymerization of brominated carbazole monomers with other aromatic units can lead to polymers with desirable HOMO energy levels for efficient hole injection and transport. nih.gov

Moreover, the tetrahydrocarbazole core can be a precursor to fully aromatic carbazole systems through dehydrogenation. This provides a synthetic route to highly conjugated systems from a more soluble and processable intermediate. The initial presence of the bromo-substituent allows for functionalization before aromatization, offering a strategic advantage in the synthesis of complex carbazole-based architectures.

The table below outlines potential functional organic materials that could be developed from this compound derivatives and their target applications.

Functional MaterialSynthetic Strategy from this compoundTarget Application
Hole-Transporting Polymers Polymerization via cross-coupling reactions (e.g., Suzuki, Stille) at the bromine position.Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs)
Emissive Materials Attachment of fluorescent or phosphorescent chromophores through the bromine handle.Organic Light-Emitting Diodes (OLEDs)
Bipolar Host Materials Incorporation of both electron-donating and electron-accepting moieties.Phosphorescent OLEDs (PhOLEDs)
Non-Linear Optical (NLO) Materials Synthesis of donor-acceptor systems with strong intramolecular charge transfer.Optical communications, data storage

The development of these materials hinges on the ability to control the structure-property relationships, where the this compound unit can play a pivotal role in defining the final material's performance.

Future Perspectives in Chemical Research and Development

The exploration of this compound derivatives is still in its nascent stages, presenting a fertile ground for future chemical research and development. The unique combination of a partially saturated ring, an electron-rich aromatic system, and a reactive bromo-substituent offers a plethora of opportunities for innovation.

One of the key future directions will be the synthesis and characterization of novel polymers derived from this compound. Research could focus on creating copolymers with a variety of comonomers to fine-tune the bandgap, charge mobility, and film-forming properties for applications in flexible and printed electronics. The development of cross-linkable derivatives is another promising avenue, as it can enhance the morphological stability and solvent resistance of the active layers in multilayer devices.

There is also significant potential in the development of small-molecule materials based on this scaffold. The synthesis of dendrimers and star-shaped molecules with a this compound core could lead to materials with improved amorphous properties and isotropic charge transport, which are beneficial for high-efficiency OLEDs.

Furthermore, the influence of the tetrahydro- versus the fully aromatic carbazole core on device performance is an area that warrants deeper investigation. Comparative studies of analogous materials with and without the saturated ring could provide valuable insights into how conformational flexibility affects charge transport and device stability.

The field of thermally activated delayed fluorescence (TADF) is another area where these derivatives could make an impact. The heavy atom effect of bromine, combined with the structural tunability of the scaffold, could be exploited to design novel TADF emitters with high quantum efficiencies.

Q & A

Q. Table 1. Key Synthetic Routes for Tetrahydrocarbazole Derivatives

MethodStarting MaterialsConditionsYieldReference
Borsche-DrechselCyclohexanone phenylhydrazoneAcid catalysis (HCl, reflux)70-85%
Thermal Cyclization2-Phenylcyclohexanone oximeAqueous ethanol, Δ65-78%
Bromination (Analogous)1,2,3,4-TetrahydrocarbazoleNBS, DMF, 0°C60-70%

Q. Table 2. Biological Activities of Selected Derivatives

DerivativeBiological ActivityAssay/ModelReference
9-Acyl-THC Mannich baseAntitumor (IC50_{50} = 3.2 µM)MCF-7 cell line
β-Lactam-THCAntioxidant (EC50_{50} = 12 µM)DPPH radical scavenging
5-Bromo-THC analog5-HT6 receptor binding (Ki_i = 8 nM)Radioligand competition

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